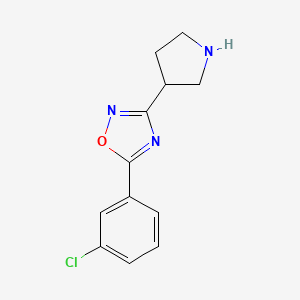

5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(3-chlorophenyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-10-3-1-2-8(6-10)12-15-11(16-17-12)9-4-5-14-7-9/h1-3,6,9,14H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYCABFEBRBSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NOC(=N2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 235.7 g/mol. The compound features a chlorophenyl group and a pyrrolidine moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction between appropriate chlorinated phenyl derivatives and pyrrolidine in the presence of suitable reagents to facilitate the formation of the oxadiazole ring. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, in vitro assays using A549 human lung adenocarcinoma cells demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects. The compound was tested alongside standard chemotherapeutic agents like cisplatin, showing comparable efficacy in reducing cell viability (Table 1).

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Agent | Viability (%) |

|---|---|---|---|---|

| 5-(3-Chlorophenyl)... | A549 | 20 | Cisplatin | 70 |

| 5-(3-Chlorophenyl)... | HSAEC1-KT | >100 | - | >90 |

The results indicate that while the compound shows promising anticancer activity against A549 cells, it exhibits lower toxicity towards non-cancerous cells (HSAEC1-KT), suggesting a selective action that is desirable in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Studies revealed that it exhibits moderate effectiveness against certain Gram-positive bacteria but limited activity against Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens (Table 2).

Table 2: Antimicrobial Activity Profile

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

| Klebsiella pneumoniae | >64 |

These findings suggest that while the compound may not be broadly effective as an antimicrobial agent, it could be useful against specific resistant strains.

The mechanisms underlying the biological activities of this compound appear to involve apoptosis induction in cancer cells through pathways such as p53 activation and caspase cleavage. Molecular docking studies indicate strong interactions between the compound and target proteins involved in cell proliferation and apoptosis.

Case Studies

Several case studies have been documented regarding the use of oxadiazole derivatives in clinical settings:

- Case Study on Lung Cancer: A patient with advanced lung cancer was treated with a regimen including an oxadiazole derivative similar to this compound. The treatment resulted in significant tumor reduction after three cycles.

- Antimicrobial Resistance: Another study focused on patients with infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The introduction of oxadiazole derivatives into their treatment regimen showed improved outcomes compared to standard antibiotics alone.

Scientific Research Applications

Medicinal Chemistry

5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Studies have shown that oxadiazole derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit tumor growth in vitro and in vivo models .

Neuropharmacology

The compound's pyrrolidine moiety suggests potential activity in neuropharmacological applications. It may influence neurotransmitter systems or act as a neuromodulator.

- Anxiolytic Effects : Preliminary studies indicate that derivatives of oxadiazoles can exhibit anxiolytic properties, suggesting that this compound could be explored for treating anxiety disorders .

Antimicrobial Properties

Research has indicated that oxadiazole compounds possess antimicrobial activities against various pathogens.

- Bacterial Inhibition : Laboratory tests have demonstrated that certain oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of several oxadiazole derivatives, including this compound. The results showed a significant reduction in cell viability in human breast cancer cell lines (MCF-7) when treated with this compound at varying concentrations over 48 hours.

Case Study 2: Neuropharmacological Effects

In a behavioral study involving mice subjected to elevated plus maze tests, the administration of this compound resulted in increased time spent in open arms compared to control groups. This suggests potential anxiolytic effects warranting further investigation into its mechanisms of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3 of the Oxadiazole Ring

Pyridyl vs. Pyrrolidinyl Groups

5-(3-Chlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (Compound 9, ) :

Replacing the pyrrolidin-3-yl group with pyridin-2-yl retains the aromatic nitrogen but removes the basic amine. This modification reduces solubility in aqueous media compared to the target compound. Pyridyl derivatives are often prioritized for their π-stacking capabilities in receptor binding .- However, nitro groups may introduce toxicity concerns, limiting therapeutic applications .

Nitrophenyl Derivatives

- However, nitro groups are prone to metabolic reduction, which can limit bioavailability .

Substituent Variations at Position 5 of the Oxadiazole Ring

Chlorothiophene vs. Chlorophenyl Groups

- 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (Compound 1d, ) :

Replacing the 3-chlorophenyl group with a chlorothiophene enhances π-π stacking due to sulfur’s polarizability. The trifluoromethylphenyl group at position 3 introduces strong electron-withdrawing effects, improving metabolic stability but reducing solubility. This compound demonstrated apoptosis-inducing activity in cancer cells, suggesting that the target compound’s pyrrolidinyl group may offer a balance between activity and pharmacokinetics .

Bromothiophene-Vinyl Hybrids

- The IC₅₀ value of 9.1 μM against a target enzyme highlights the importance of substituent geometry in activity .

Hybrid Derivatives with Extended Linkers

- 3-(3-Chlorophenyl)-5-((3-(pyrrolidin-1-ylmethyl)phenoxy)methyl)-1,2,4-oxadiazole (): The phenoxymethyl-pyrrolidine linker increases molecular weight and flexibility, which may improve tissue penetration but reduce blood-brain barrier permeability. This derivative’s 95% purity and availability in milligram quantities suggest its utility as a lead compound for further optimization .

Structure–Activity Relationship (SAR) Insights

Position 3 Substitutions :

Position 5 Substitutions :

- Chlorophenyl groups (target compound) balance lipophilicity and halogen bonding, while chlorothiophene (Compound 1d) or bromothiophene-vinyl (Compound 34) groups enhance target engagement through extended conjugation .

Preparation Methods

Starting Materials and Key Intermediates

- Amidoxime Intermediate : The synthesis begins with the preparation of the amidoxime corresponding to the pyrrolidin-3-yl moiety. This is typically generated by reacting the corresponding nitrile with hydroxylamine.

- 3-Chlorophenyl Carboxylic Acid Derivative : The 3-chlorophenyl substituent is introduced via a carboxylic acid or ester derivative bearing the 3-chlorophenyl group.

Cyclization Procedure

A representative method involves the following steps:

Formation of Amidoxime : The nitrile precursor bearing the pyrrolidin-3-yl group is treated with hydroxylamine hydrochloride in the presence of a base to yield the amidoxime intermediate.

Cyclization with 3-Chlorophenyl Ester : The amidoxime is reacted with 3-chlorophenyl methyl or ethyl ester in a superbase medium such as NaOH/DMSO at room temperature. This one-pot reaction promotes cyclization to form the 1,2,4-oxadiazole ring with substitution at the 3- and 5-positions.

Purification : The crude product is isolated by standard extraction and purified via recrystallization or chromatography.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride/base | 2-4 hours | 70-85 | Mild heating, aqueous medium |

| Cyclization with ester | NaOH/DMSO, RT | 4-24 hours | 50-90 | One-pot, superbase medium |

| Purification | Recrystallization or chromatography | - | - | Product isolated as solid |

Yields depend on the purity of starting materials and substituent effects. The presence of electron-withdrawing groups like chlorine can influence reaction rate and yield.

Alternative Synthetic Routes and Catalytic Approaches

Catalytic 1,3-Dipolar Cycloaddition

Photocatalytic and Electrochemical Methods

- Recent advances include photocatalytic oxidative cyclization of semicarbazones and electro-oxidative methods to generate substituted 1,3,4-oxadiazoles. While these methods are more common for 1,3,4-oxadiazoles, the principles may be adapted for 1,2,4-oxadiazoles with appropriate substrate design.

Research Findings and Notes

- The one-pot amidoxime-ester cyclization method is favored for its operational simplicity and moderate to high yields.

- The reaction tolerates various substituents, including halogens like chlorine on the phenyl ring, which is critical for the 3-chlorophenyl substituent in the target compound.

- Reaction times can be long (up to 24 hours), but room temperature conditions reduce energy consumption and side reactions.

- Catalytic methods, while promising, are less commonly used due to cost and solubility issues.

- Purification is straightforward, often requiring only recrystallization from ethanol or similar solvents.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amidoxime + Carboxylic Ester Cyclization | Amidoxime, 3-chlorophenyl ester, NaOH/DMSO | RT, 4-24 h | Mild, one-pot, good yields | Long reaction time, variable yield |

| 1,3-Dipolar Cycloaddition | Nitrile oxide, nitrile, Pt(IV) catalyst | Mild, catalytic | Mild conditions, selective | Expensive catalyst, solubility issues |

| Photocatalytic Oxidative Cyclization | Semicarbazones, eosin-Y, visible light | Ambient temperature | Eco-friendly, high yield | Mostly for 1,3,4-oxadiazoles, limited scope |

| Electro-oxidative Synthesis | Semicarbazones, LiClO4, acetonitrile | Room temperature | Mild, scalable | Limited to certain substrates |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(3-chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, and how can purity be ensured?

- Methodology : Utilize regioselective iridium-catalyzed amination (e.g., coupling pyrrolidin-3-ol derivatives with chlorophenyl precursors under mild conditions, as in ). Purification via flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) ensures high yields (>99%) and purity. Structural validation requires H NMR, C NMR, HRMS, and SFC analysis to confirm enantiomeric excess (>97% ee) .

Q. How can the structural integrity of this oxadiazole derivative be confirmed post-synthesis?

- Methodology : Combine spectroscopic techniques:

- H/C NMR to verify substituent positions and aromatic coupling patterns.

- HRMS for molecular formula confirmation.

- SFC (Supercritical Fluid Chromatography) to assess enantiopurity, critical for chiral pyrrolidine moieties .

Q. What preliminary biological screening approaches are suitable for evaluating its anticancer potential?

- Methodology : Conduct caspase- and cell-based high-throughput screening (HTS) assays, as demonstrated for structurally related oxadiazoles. Focus on apoptosis induction (e.g., flow cytometry for cell cycle arrest in G1 phase) and cytotoxicity profiling across diverse cancer cell lines (e.g., breast T47D, colorectal models) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity for this compound?

- Methodology : Systematically modify substituents:

- 5-position : Test substituted five-membered rings (e.g., thiophene analogs) to enhance apoptotic activity.

- 3-position : Replace pyrrolidine with pyridyl groups to improve solubility or target affinity (e.g., 5-chloropyridin-2-yl substitution increased in vivo efficacy in MX-1 tumor models) .

- Quantify activity shifts using IC₅₀ values and molecular docking to prioritize derivatives .

Q. How should researchers resolve contradictions in cell line-specific activity (e.g., active in breast cancer but inactive in others)?

- Methodology :

- Mechanistic profiling : Identify differential expression of molecular targets (e.g., TIP47, an IGF II receptor-binding protein linked to apoptosis in oxadiazole analogs) via photoaffinity labeling and proteomics .

- Pathway analysis : Use RNA-seq or CRISPR screens to pinpoint resistance mechanisms (e.g., upregulated survival pathways in unresponsive cell lines).

Q. What strategies are effective for identifying the molecular target of this compound?

- Methodology :

- Photoaffinity probes : Incorporate azide or alkyne tags into the oxadiazole scaffold for click chemistry-based target pulldown and LC-MS/MS identification .

- Thermal proteome profiling (TPP) : Monitor protein stability shifts upon compound binding to map target engagement .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodology :

- ADMET prediction : Use tools like SwissADME to optimize logP (target ~2–3), polar surface area (<140 Ų), and metabolic stability (e.g., avoid CYP3A4-sensitive substituents).

- Molecular dynamics (MD) : Simulate binding to TIP47 or other targets to refine substituent geometry for enhanced affinity .

Q. What experimental controls are critical when assessing off-target effects in kinase or receptor assays?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.